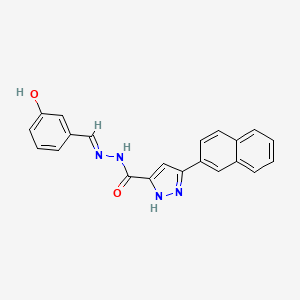

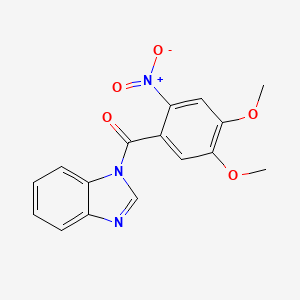

![molecular formula C22H23FN4O3 B5551137 N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies, including the replacement of functional groups to improve pharmacological effects and reduce toxicity. For instance, Wang et al. (2015) synthesized derivatives by replacing the acetamide group with an alkylurea moiety in a compound, showing improved antiproliferative activities and reduced toxicity (Wang et al., 2015). Similarly, synthesis strategies often involve condensation reactions, as noted by Sunder and Maleraju (2013), who synthesized derivatives with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to our molecule of interest has been determined using various spectroscopic techniques. Norman (2013) described crystalline forms of a novel glucocorticoid receptor agonist, highlighting the importance of molecular form in drug absorption (Norman, 2013). Kuznecovs et al. (2020) demonstrated the synthesis of a fluorinated derivative, indicating the role of structural modifications in biological activity (Kuznecovs et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound often aim at enhancing its biological efficacy or reducing adverse effects. For example, the synthesis and antimicrobial activity of N-substituted derivatives have been explored, showing potential antimicrobial applications (Mahyavanshi et al., 2017).

Physical Properties Analysis

Physical properties, such as crystalline forms and solubility, play a critical role in the compound's pharmacokinetic profile and efficacy. The study by Norman (2013) on crystalline forms provides insights into how physical forms can affect drug behavior (Norman, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, influence the compound's usefulness in various applications. Studies like that of Kuznecovs et al. (2020) shed light on the impact of chemical modifications on the compound's activity and potential as a pharmacological agent (Kuznecovs et al., 2020).

科学的研究の応用

Modification and Evaluation of Anticancer Agents

Compounds structurally related to N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide have been modified to enhance their anticancer effects. For instance, the modification of related compounds by replacing the acetamide group with alkylurea moieties has shown promising results in retaining antiproliferative activity and inhibitory activity against PI3Ks and mTOR, along with reduced acute oral toxicity. These modifications suggest potential applications in developing more effective and safer anticancer agents (Xiao-meng Wang et al., 2015).

Development of PET Imaging Agents

Similar compounds have been synthesized and evaluated for their potential as positron emission tomography (PET) imaging agents. These studies focus on the synthesis of radiolabeled compounds with high in vitro affinity and selectivity for specific receptors, indicating applications in neurodegenerative disorders and cancer imaging. For example, derivatives of related compounds have been developed for imaging the translocator protein (18 kDa) with PET, highlighting their utility in visualizing changes in protein expression in disease states (C. Fookes et al., 2008).

Antibacterial Activity

Research on analogs of N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide has included the synthesis and evaluation of their antibacterial activity. Some studies have identified compounds with lower MIC values compared to established antibiotics like linezolid against various resistant Gram-positive and Gram-negative bacteria, suggesting applications in addressing antibiotic resistance (V. Varshney et al., 2009).

Kinase Inhibition for Cancer Therapy

Compounds related to N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide have been explored for their role in kinase inhibition, specifically targeting Src kinase. This research area focuses on the development of selective Src substrate binding site inhibitors, which could be beneficial in treating cancer. One study identified N-benzyl substituted derivatives with significant Src kinase inhibitory and anticancer activities, demonstrating their potential in cancer therapy (Asal Fallah-Tafti et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(3-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-14(2)30-18-9-4-8-17-21(18)22(24-19(28)13-26-11-5-10-20(26)29)25-27(17)16-7-3-6-15(23)12-16/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPFURFWGWYFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2C3=CC(=CC=C3)F)NC(=O)CN4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)

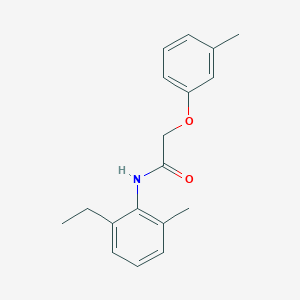

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

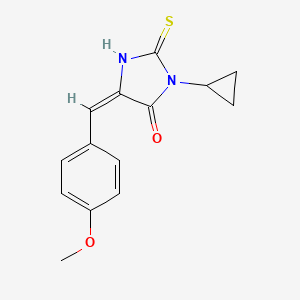

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

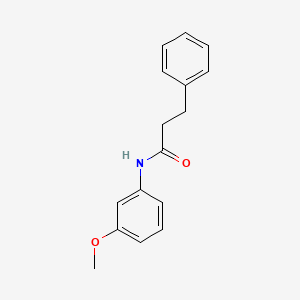

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)